N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide
Description
The exact mass of the compound this compound is 301.15387487 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-15(12-4-3-9-22-12)17-6-5-16-13-10-14(19-11-18-13)20-7-1-2-8-20/h1-2,7-8,10-12H,3-6,9H2,(H,17,21)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTHTJXXPIZSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetvascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These receptors play a crucial role in cell proliferation and angiogenesis, which are key processes in the development and progression of diseases like cancer.
Mode of Action
Compounds with similar structures have been found to inhibit key enzymes such asdihydrofolate reductase and tyrosine kinase . These enzymes are involved in cell growth and proliferation, so their inhibition can lead to the suppression of these processes.
Biochemical Pathways
Similar compounds have been found to inhibit the synthesis of collagen in various models, suggesting that they may affect thefibrosis pathway . This pathway involves the overproduction and accumulation of extracellular matrix proteins, leading to the hardening and scarring of tissues.
Result of Action
Similar compounds have been found to exhibitantitubercular activity at non-cytotoxic concentrations, suggesting that this compound may also have potential antimicrobial effects.
Biological Activity
N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a pyrimidine ring substituted with a pyrrole group, positions it as a candidate for various biological activities, including anticancer, antiviral, and anti-inflammatory effects. This article reviews its biological activity based on diverse research findings.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₃H₁₅N₅O₂
- Molecular Weight : 257.30 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Kinases : The compound may inhibit kinases involved in cell proliferation, contributing to its anticancer properties.
- Modulation of Inflammatory Pathways : It may reduce cytokine production, thus modulating inflammatory responses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it showed promising results against breast and lung cancer cells with IC50 values in the low micromolar range.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through COX enzyme inhibition assays. Results indicated that it effectively inhibits both COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The following table summarizes the IC50 values against these enzymes:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib (Control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results suggest that while the compound shows moderate inhibition compared to standard drugs, its unique structure may provide avenues for further optimization.
Antiviral Activity
Preliminary studies have also explored the antiviral potential of this compound against several viral strains. It demonstrated inhibitory effects on viral replication in vitro, particularly against RNA viruses, although specific IC50 values were not disclosed in the available literature.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : A study involving MCF7 breast cancer cells showed a significant reduction in cell viability upon treatment with the compound, indicating its potential as a therapeutic agent.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in reduced paw edema, comparable to indomethacin.
- Viral Infection Model : In vitro tests against influenza virus revealed that the compound inhibited viral replication effectively at concentrations below cytotoxic levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
